molecular formula C12H15ClN2O4 B2584277 4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid CAS No. 1031361-46-2

4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid

Cat. No.: B2584277
CAS No.: 1031361-46-2
M. Wt: 286.71
InChI Key: WHEKRKDIHSRVNE-UHFFFAOYSA-N
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Description

4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid is a complex organic compound that features a combination of functional groups, including aniline, hydroxyethylamine, and oxobutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of aniline to produce 3-chloroaniline. This intermediate is then reacted with ethylene oxide to introduce the hydroxyethylamine group. The final step involves the condensation of the resulting compound with oxobutanoic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamine group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylamine group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can produce a variety of substituted anilines.

Scientific Research Applications

4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromoanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid: Similar structure but with a bromine atom instead of chlorine.

    4-(3-Methoxyanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid: Contains a methoxy group instead of chlorine.

    4-(3-Nitroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid: Features a nitro group instead of chlorine.

Uniqueness

4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the combination of functional groups in this compound provides a unique set of properties that can be exploited in different research and industrial contexts.

Properties

IUPAC Name

4-(3-chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4/c13-8-2-1-3-9(6-8)15-11(17)7-10(12(18)19)14-4-5-16/h1-3,6,10,14,16H,4-5,7H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEKRKDIHSRVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CC(C(=O)O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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